molecular formula C12H21NO3 B6213904 tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers CAS No. 2610633-08-2

tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers

Cat. No.: B6213904
CAS No.: 2610633-08-2
M. Wt: 227.30 g/mol
InChI Key: GAXQNHMLUMVDFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate, a mixture of diastereomers, is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with a methyl and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-4-oxocyclohexanone under basic conditions to form the desired product. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with specific receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate is unique due to the specific positioning of the methyl and oxo groups on the cyclohexyl ring, which influences its reactivity and interactions with biological targets.

Properties

CAS No.

2610633-08-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

GAXQNHMLUMVDFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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